molecular formula C11H22N2O2 B1332675 (R)-3-(Boc-aminomethyl)piperidine CAS No. 879275-33-9

(R)-3-(Boc-aminomethyl)piperidine

Cat. No. B1332675
M. Wt: 214.3 g/mol
InChI Key: KHPQHXGYYXYTDN-SECBINFHSA-N
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Description

(R)-3-[(tert-Butoxycarbonyl)amino]piperidine, commonly referred to as (R)-3-(Boc-aminomethyl)piperidine, is a compound that has been synthesized from d-ornithine in a two-step process. The synthesis involves the conversion of N-Boc-protected 3-aminolactams into imido esters by O-alkylation, followed by hydrogenation to amines under mild conditions using a standard hydrogenation catalyst .

Synthesis Analysis

The synthesis of (R)-3-(Boc-aminomethyl)piperidine is achieved through a convenient method starting from naturally occurring amino acids such as d-ornithine. The key step in the synthesis involves the transformation of N-Boc-protected 3-aminolactams into imido esters, which are then hydrogenated to yield the desired amines. This process is carried out under mild conditions, which is advantageous for maintaining the integrity of the compound . Additionally, the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine has been used to synthesize various enantiomers of 2-substituted piperidines, demonstrating the versatility of the synthetic methods available for such compounds .

Molecular Structure Analysis

The molecular structure of (R)-3-(Boc-aminomethyl)piperidine is characterized by the presence of a piperidine ring, which is a common structural motif in many biologically active compounds. The Boc group serves as a protecting group for the amine, which can be removed under acidic conditions when necessary for further chemical transformations . The structure has been further elaborated in the synthesis of triazolyl-substituted 3-aminopiperidines, where the piperidine ring is modified to introduce a triazole moiety, showcasing the chemical versatility of the piperidine scaffold .

Chemical Reactions Analysis

The chemical reactivity of (R)-3-(Boc-aminomethyl)piperidine is highlighted by its use in various synthetic applications. For instance, the compound has been used as a starting material for the synthesis of triazolyl-substituted 3-aminopiperidines through nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition . Additionally, the compound's structure has been manipulated through reactions such as Grignard addition and asymmetric synthesis of α-aminoboronates, which further demonstrates the compound's utility in complex synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-(Boc-aminomethyl)piperidine are influenced by the presence of the Boc group and the piperidine ring. The Boc group provides steric bulk and protects the amine from unwanted reactions, while the piperidine ring contributes to the compound's basicity and potential for ring-opening reactions. The compound's solubility, stability, and reactivity are essential for its use in synthetic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals .

Scientific Research Applications

Synthesis of Functionalized Piperidines

  • Cyclohydrocarbonylation of Amido-ω,ω′-Dienes : This process uses Rh-catalysis to produce functionalized piperidines, including (R)-3-(Boc-aminomethyl)piperidine, which are useful intermediates in synthesizing a variety of piperidine and quinolizidine alkaloids (Ojima, Iula, & Tzamarioudaki, 1998).

Development of Novel Heterocyclic Amino Acids

  • Synthesis of Novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates : These compounds are synthesized as novel heterocyclic amino acids, providing a basis for achiral and chiral building blocks (Matulevičiūtė et al., 2021).

Preparation of Enantiomerically Pure Amino Acids

  • Synthesis of Nonproteinogenic Amino Acids : Utilizes (R)- and (S)-Boc-BMI as starting materials for creating a range of amino acids, including those with piperidine rings (Seebach et al., 1989).

Methodology for Creating Amines

  • Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine : Demonstrates a methodology for creating amines from N-Boc-protected 3-aminolactams (Kadyrov & Tok, 2021).

Building Blocks in Pharmaceutical Research

  • Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines : This process is important for synthesizing 3-arylpiperidines, a crucial building block in pharmaceutical research (Millet & Baudoin, 2015).

  • Catalytic Dynamic Resolution in Synthesis : Used for synthesizing various enantiomers of 2-substituted piperidines, relevant in pharmaceuticals (Beng & Gawley, 2010).

Exploration in Asymmetric Catalysis

  • Synthesis of Dihydrochloride Salts : Provides a methodology for synthesizing (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride, crucial for asymmetric catalysis and pharmaceutical research (Deniau, Moraux, O'Hagan, & Slawin, 2008).

Safety And Hazards

Handling “®-3-(Boc-aminomethyl)piperidine” requires caution as it is classified as Skin Corr. 1B under the GHS classification system . It is incompatible with oxidizing agents and should be stored at 2-8°C .

Future Directions

The future directions for “®-3-(Boc-aminomethyl)piperidine” would likely involve its continued use in the synthesis of various compounds. Its role as a reactant in the synthesis of a wide range of compounds suggests that it will continue to be an important chemical in various fields of research .

properties

IUPAC Name

tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPQHXGYYXYTDN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203561
Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
Source EPA DSSTox
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Boc-aminomethyl)piperidine

CAS RN

879275-33-9
Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
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Record name 1,1-Dimethylethyl N-[(3R)-3-piperidinylmethyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate
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Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 3-pyridinylmethylcarbamate (4.3 g) and 5% rhodium on carbon (400 mg) in ethanol (50 mL) at 25° C. in a paar apparatus was stirred under hydrogen at 60 pounds per square inch for 27 hours, filtered through diatomaceous earth (Celite®), and concentrated. 1H NMR (300 MHz, CDCl3) δ 4.55 (b, 1H), 2.99 (m, 4H), 2.56 (t, 1H), 2.33 (t, 1H), 1.74 (m, 1H), 1.66 (m, 2H), 1.44 (s, 9H).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

20% Pd(OH)2 on carbon (1 g) was added to a solution of benzyl 3-(tert-butoxycarbonylamino-methyl)-piperidine-1-carbamate (5 g, 14.3 mmol) in EtOH (50 ml) and EtOAc (50 ml), and hydrogenation was carried out under a hydrogen atmosphere (1 bar). The reaction mixture was filtered and the filtrate was concentrated.
Name
benzyl 3-(tert-butoxycarbonylamino-methyl)-piperidine-1-carbamate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A cold solution of HCl in MeOH (prepared by adding acetyl chloride (13.5 mL, 14.9 g, 0.19 mol) to 1 L of MeOH) was added to a cold solution of tert-butyl pyridin-3-ylmethylcarbamate (41.0 grams, 0.20 mol) in MeOH (100 mL). The solution was transferred to a Parr hydrogenation apparatus at 12° C. PtO2 (3 g) was added, and 12 bar pressure of H2 was applied. After 16 hours 1H NMR of a concentrated sample indicated the reaction to be complete. The catalyst was filtered, and conc. aq. NaOH (20 mL) was added to neutralize the HCl. The solution was concentrated to remove the bulk of the MeOH and extracted with tert-butyl methyl ether (4×200 mL). The combined organic layers were washed with saturated aqueous NaCl solution, dried over Na2SO4, and concentrated to give the product (40.16 g, 0.187 mol, 95%) as a yellow oil that crystallized upon standing. 1H NMR (300 MHz, CDCl3): δ 4.62 (bs. s, 1H), 3.06-2.94 (m, 4H), 2.52 (dt, J=12 Hz, 3 Hz, 1H), 2.28 (dd, J=12 Hz, 10 Hz, 1H), 1.82-1.72 (m, 1H), 1.70-1.51 (m, 3H), 1.49-1.34 (m, 1H), 1.42 (s, 9H), 1.06 (dq, J=12 Hz, 4 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
95%

Synthesis routes and methods IV

Procedure details

To a solution of tert-butyl piperidin-3-ylmethylcarbamate (162 g, 0.758 mol) in EtOH was added (+)-dianisoyltartaric acid (316 g, 0.756 mol). The suspension was heated until clear and allowed to cool to room temperature overnight. The precipitated salt was recrystallized three times from EtOH. The salt was washed with EtOH (2×200 mL) and air-dried. Residual solvent was removed in vacuo. The salt was taken up in tert-butyl methyl ether and 10% aq. NaOH. The organic layer was separated, and the aqueous layer was extracted with tert-butyl methyl ether (3×200 mL). More product was extracted after addition of 30% aq. NaOH to the aqueous layer. The combined organic layers were washed with water and saturated aqueous NaCl solution, dried over Na2SO4, and concentrated to give (R)-tert-butyl piperidin-3-ylmethylcarbamate as a white crystalline solid (41.3 g, 0.192 mol, 25%). For ee determinations, samples of the salt were taken up in CH2Cl2 and 1 N aq. NaOH. The organic layer was washed with water, dried over Na2SO4, and filtered. A drop of 1-naphthyl isocyanate was added, and after 15 minutes a drop of morpholine was added to quench excess isocyanate. Volatiles were evaporated after another 15 minutes. The sample was dissolved in EtOH for chiral HPLC (Chiralcel OD-H; heptane/EtOH/Et2NH 90/10/0.2; 0.5 mL/min; Rt (R): 46 min, Rt (S): 57 min, Rt (N-(naphthalen-1-yl)morpholine-4-carboxamide): 64 min.
Quantity
162 g
Type
reactant
Reaction Step One
Name
(+)-dianisoyltartaric acid
Quantity
316 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Boc-aminomethyl)piperidine
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Reactant of Route 3
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Reactant of Route 5
Reactant of Route 5
(R)-3-(Boc-aminomethyl)piperidine
Reactant of Route 6
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Citations

For This Compound
1
Citations
B Martinez-Gualda, S Saul, M Froeyen, D Schols… - European Journal of …, 2021 - Elsevier
Structural modifications at position 3 of the isothiazolo[4,3-b]pyridine scaffold afforded a new series of cyclin G-associated kinase (GAK) inhibitors. It was shown that the insertion of a …
Number of citations: 9 www.sciencedirect.com

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